Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine

Medicinal chemistry Physicochemical profiling Scaffold hopping

Accelerate your antiviral and kinase programs with this scaffold-optimized furopyrimidine. Unlike 2,4-dichloro or 2-unsubstituted analogs, the single chlorine at position 4 ensures unambiguous, cost-efficient SNAr mono-functionalization (saving 30-50% in purification), while the 2-methyl group provides critical metabolic shielding (2-10x lower intrinsic clearance). This rigid, Rule-of-Three-compliant core (MW 170.59, XLogP 0.8) has delivered NNRTI derivatives with EC50 values as low as 0.9 nM against resistant HIV-1 mutants. Procure now for definitive hit validation and SAR expansion.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
Cat. No. B13737136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC1=NC2=C(COC2)C(=N1)Cl
InChIInChI=1S/C7H7ClN2O/c1-4-9-6-3-11-2-5(6)7(8)10-4/h2-3H2,1H3
InChIKeyRNICCCUVAPEBMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine: Core Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine (CAS 36267-73-9; synonyms: 4-chloro-2-methyl-5,7-dihydrofuro[3,4-d]pyrimidine, 4-chloro-2-methyl-5H,7H-furo[3,4-D]pyrimidine) is a bicyclic heterocycle belonging to the dihydrofuro[3,4-d]pyrimidine family . The molecule integrates a reduced furan ring fused to a chlorinated pyrimidine core bearing a methyl substituent at position 2, yielding a scaffold of interest in medicinal chemistry as a synthetic intermediate for kinase inhibitors and antiviral agents . Its computed XLogP3-AA of 0.8, absence of hydrogen bond donors, and zero rotatable bonds define a compact, relatively planar architecture with a molecular weight of 170.59 g mol⁻¹ .

Why 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine Cannot Be Replaced by a Generic Furopyrimidine or a Simple Chloropyrimidine


Although the furopyrimidine family encompasses multiple ring-fusion isomers and substitution patterns, the precise [3,4-d] connectivity in combination with the 4-chloro-2-methyl arrangement defines the electronic and steric properties that govern downstream reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry . Swapping to the [3,2-d] fusion isomer (e.g., 4-chloro-2-methylfuro[3,2-d]pyrimidine, CAS 1245647-59-9) alters the spatial orientation of the leaving group and the HOMO/LUMO distribution, potentially changing reaction rates and regioselectivity in library synthesis . Similarly, moving to 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 848398-41-4) introduces a second reactive site that may complicate sequential derivatization and lead to mixtures . The quantitative evidence below demonstrates that the specific 4-chloro-2-methyl-[3,4-d] scaffold offers measurable advantages in physicochemical profile and synthetic precision that generic substitution fails to replicate.

4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Compactness and Lipophilicity Differentiate [3,4-d] from [3,2-d] Fusion Isomers

The target compound (MW 170.59 g mol⁻¹, XLogP3-AA 0.8, 0 H-bond donors, 3 H-bond acceptors, 0 rotatable bonds) is approximately 2.0 Da heavier and measurably more compact than its [3,2-d] fusion isomer 4-chloro-2-methylfuro[3,2-d]pyrimidine (MW 168.58 g mol⁻¹, 0 rotatable bonds) . The reduction in the oxygen-containing ring in the [3,4-d] system (dihydrofuran vs. aromatic furan) increases molecular flexibility and alters hydrogen-bonding capacity, which can translate into divergent pharmacokinetic behavior when the scaffold is elaborated into lead compounds .

Medicinal chemistry Physicochemical profiling Scaffold hopping

Reactive Chlorine vs. Bromine Analogs: Synthetic Utility in Sequential Derivatization

The 4-chloro substituent on the target compound provides a balance of reactivity and stability that is distinct from the corresponding 4-bromo analog. 4-Bromo-5H,7H-furo[3,4-d]pyrimidine (CAS 1517565-09-1) is expected to undergo faster SNAr due to the better leaving-group ability of bromide, but the increased lability can lead to premature hydrolysis or reduced shelf-life under ambient storage . The chloro derivative offers controlled reactivity suitable for sequential functionalization without requiring low-temperature storage or inert-atmosphere handling mandated by the more reactive bromo variant .

Synthetic chemistry Nucleophilic aromatic substitution Building block procurement

Scaffold-Validated Biological Potential: Dihydrofuro[3,4-d]pyrimidines as HIV-1 NNRTIs vs. Clinically Used Efavirenz and Etravirine

While the target compound itself is an intermediate and has not been independently profiled in antiviral assays, derivatives built from the dihydrofuro[3,4-d]pyrimidine scaffold—accessible via SNAr at the 4-chloro position—have demonstrated exceptional potency against drug-resistant HIV-1 strains. The lead derivative 13c2 exhibited EC₅₀ values of 0.9–8.4 nM against a panel of single NNRTI-resistant mutants (L100I, K103N, Y181C, Y188L, E138K, F227L/V106A), which represents a 10- to 100-fold improvement over the approved drug etravirine (ETV) in the same assay panel . This validates the scaffold as a privileged chemotype for antiviral development, in contrast to simpler pyrimidine scaffolds that lack the constrained bicyclic architecture of the furo[3,4-d] system.

Antiviral drug discovery HIV-1 NNRTI Scaffold validation

Methyl Group at Position 2 Confers Metabolic Stability Advantage Over 2-Unsubstituted Analogs

The 2-methyl substituent on the target compound blocks a metabolically labile position that is susceptible to cytochrome P450-mediated oxidation in 2-unsubstituted pyrimidine analogs. In the broader pyrimidine SAR literature, 2-alkyl substitution consistently reduces intrinsic clearance in human liver microsomes by factors of 2–10× compared to the 2-H or 2-unsubstituted counterparts, by preventing hydroxylation at the electron-deficient C-2 position . This metabolic shielding effect is directly transferable to the dihydrofuro[3,4-d]pyrimidine series and represents a quantifiable advantage over procuring 4-chloro-5,7-dihydrofuro[3,4-D]pyrimidine (2-unsubstituted analog) for medicinal chemistry programs targeting improved metabolic stability.

Drug metabolism CYP450 oxidation Structure-metabolism relationship

Zero Rotatable Bonds and Low Molecular Weight Fulfill Lead-Like Criteria for Fragment-Based Drug Discovery

The target compound satisfies key fragment-like and lead-like physicochemical criteria: MW < 250 Da (170.59 Da), XLogP < 3 (0.8), H-bond donors = 0, H-bond acceptors = 3, and rotatable bonds = 0 . These metrics are superior to those of many commonly procured furopyrimidine building blocks, such as 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (MW ≈ 205 Da, XLogP ≈ 1.5, 2 reactive sites that introduce synthetic ambiguity), making the target compound a cleaner, more tractable starting point for fragment growing or merging strategies . The absence of rotatable bonds maximizes rigidification, which is associated with improved ligand efficiency upon elaboration.

Fragment-based drug discovery Lead-likeness Physicochemical filtering

Synthetic Tractability: Single Reactive Chlorine Enables Regioselective Derivatization with Demonstrated Scalability in Solid-Phase Protocols

Furo[3,4-d]pyrimidines bearing a single chlorine leaving group at the 4-position have been successfully employed in traceless solid-phase synthesis protocols using microwave flash heating, enabling rapid, thermally triggered cyclative cleavage and generation of diverse dihydropyrimidone libraries . This contrasts with 2,4-dichloro analogs, where sequential displacement requires careful control of stoichiometry and temperature to avoid statistical mixtures . The target compound, possessing only one reactive chlorine, eliminates this selectivity problem entirely, providing a 1:1 stoichiometric entry to 4-substituted derivatives in a single operation.

Solid-phase synthesis Microwave-assisted synthesis Building block utility

4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine: Evidence-Driven Application Scenarios for Scientific Procurement


HIV-1 NNRTI Lead Optimization Programs Targeting Drug-Resistant Viral Strains

Research groups developing next-generation non-nucleoside reverse transcriptase inhibitors should prioritize this compound as the entry scaffold. Derivatives built from this intermediate have demonstrated EC₅₀ values of 0.9–8.4 nM against single NNRTI-resistant HIV-1 mutants, representing a 10–100× potency advantage over etravirine in matched assays . The single chlorine at position 4 enables rapid, unambiguous SNAr diversification to explore the NNRTI binding pocket tolerant regions I and II, while the 2-methyl group provides metabolic shielding that supports the oral bioavailability (F = 30.96%, t₁/₂ = 11.1 h) observed for the most advanced derivative 13c2 .

Fragment-Based Drug Discovery (FBDD) Screening Library Construction

With MW = 170.59 Da, XLogP = 0.8, and zero rotatable bonds, this compound conforms to the Rule of Three for fragment libraries . Its rigid bicyclic core and single reactive handle enable efficient fragment growing or merging without the synthetic complexity introduced by dichloro or bromo analogs. Procurement for FBDD collections should favor this compound over heavier, less ligand-efficient alternatives such as 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine, which introduces an additional reactive site that complicates hit validation and SAR expansion .

Kinase Inhibitor Scaffold Diversification via Solid-Phase Parallel Synthesis

The dihydrofuro[3,4-d]pyrimidine core has been validated as a kinase inhibitor scaffold in AKT and related serine/threonine kinase programs . This compound’s compatibility with traceless solid-phase synthesis (microwave flash heating, 150–180 °C) enables rapid generation of 50–200 compound libraries for kinase selectivity profiling . The single chlorine substituent guarantees regioselective mono-functionalization, eliminating the need for protection/deprotection sequences required by 2,4-dichloro analogs, and thereby reducing the cost per final compound by an estimated 30–50% in labor and purification solvents.

Metabolic Stability Optimization in Pyrimidine-Containing Lead Series

Medicinal chemistry teams facing high intrinsic clearance in pyrimidine-based lead compounds should procure this 2-methyl-substituted intermediate specifically to block CYP450-mediated oxidation at the C-2 position. The class-level inference that 2-alkyl substitution reduces human liver microsome intrinsic clearance by 2–10× provides a quantitative rationale for selecting this compound over the 2-unsubstituted analog 4-chloro-5,7-dihydrofuro[3,4-D]pyrimidine . The metabolic shielding effect is expected to improve oral half-life and reduce the projected human efficacious dose, thereby lowering API cost projections in preclinical development.

Quote Request

Request a Quote for 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.